molecular formula C7H10O4 B12993836 Ethyl 2-(oxetan-3-yl)-2-oxoacetate

Ethyl 2-(oxetan-3-yl)-2-oxoacetate

Cat. No.: B12993836
M. Wt: 158.15 g/mol
InChI Key: YRPSIUABXKDRAW-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-yl)-2-oxoacetate is an α-ketoester derivative featuring an oxetane ring (a four-membered oxygen-containing heterocycle) at the 3-position of the oxoacetate backbone. This compound is of interest in medicinal and synthetic chemistry due to the unique physicochemical properties imparted by the oxetane ring, such as enhanced metabolic stability and improved solubility compared to larger cyclic or aromatic substituents .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 2-(oxetan-3-yl)-2-oxoacetate

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5H,2-4H2,1H3

InChI Key

YRPSIUABXKDRAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1COC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, followed by esterification to introduce the ethyl group. Another method involves the use of [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Key Structural Differences Reference
Ethyl 2-(oxetan-3-yl)-2-oxoacetate Oxetane ring Reference compound
Ethyl 2-(oxetan-3-ylidene)acetate Oxetene ring (unsaturated oxetane) Double bond in oxetane increases reactivity
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate 4-Chloro-3-fluoroaniline group Aromatic amine enhances π-π interactions
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate Indole ring with methoxy group Indole moiety enables hydrogen bonding
Ethyl 2-(4-fluoroanilino)-2-oxoacetate 4-Fluoroaniline group Electron-withdrawing fluorine modifies acidity
Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate Cyano- and fluoro-substituted indole Polar cyano group improves water solubility


Key Observations :

  • Oxetane vs.
  • Electron-Donating/Withdrawing Groups: Substituents such as methoxy (electron-donating) or cyano (electron-withdrawing) alter electronic density, impacting reactivity and binding affinity in biological systems .

Key Insights :

  • The oxetane-containing compound’s biological profile remains underexplored, but its structural analogs show promise in diverse therapeutic areas.
  • Indole and phenylamino derivatives exhibit strong bioactivity due to their ability to interact with enzymatic or receptor binding sites .

Physicochemical Properties

  • Solubility : Oxetane’s polarity may enhance aqueous solubility compared to hydrophobic indole or phenyl groups .
  • logP : Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate likely has a higher logP (∼2.5–3.0) due to the indole moiety, whereas the oxetane analog may have a lower logP (∼1.5–2.0) .
  • Stability : Oxetane rings are more stable than larger cyclic ethers but may undergo ring-opening under acidic conditions .

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